molecular formula C7H4INS B3217091 5-Iodo-1,2-benzothiazole CAS No. 1174534-50-9

5-Iodo-1,2-benzothiazole

Cat. No.: B3217091
CAS No.: 1174534-50-9
M. Wt: 261.08
InChI Key: XIHBDNSAOPGJRF-UHFFFAOYSA-N
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Description

5-Iodo-1,2-benzothiazole is a chemical compound with the molecular weight of 261.09 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The IUPAC name for this compound is 5-iodobenzo[d]isothiazole . The InChI code for this compound is 1S/C7H4INS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H .


Chemical Reactions Analysis

Benzothiazole synthesis involves a sequence of reactions including the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Pharmacological Significance

Benzothiazoles are pivotal in the drug discovery realm, possessing a broad spectrum of pharmacological activities. These compounds are integral to the development of chemotherapeutic agents due to their structural simplicity and ease of synthesis. Benzothiazole derivatives exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with some being utilized in clinical treatments for various diseases (Kamal et al., 2015; Ahmed et al., 2012).

Anticancer Applications

A significant area of research for benzothiazole derivatives is in anticancer drug development. Structural modifications of the benzothiazole scaffold have led to the emergence of potent antitumor agents. These compounds, through various mechanisms, have shown promising results in inhibiting tumor growth and metastasis, emphasizing their potential in cancer chemotherapy (Keri et al., 2015; Pathak et al., 2019).

Biological Activities and Drug Design

The versatile biological activities of benzothiazole derivatives have made them a focus for new drug designs. These compounds have been investigated for their roles in addressing a myriad of diseases beyond cancer, including microbial infections, inflammation, and neurodegenerative diseases. Their ability to bind to various biomolecules has been a key factor in the development of targeted therapies, providing a foundation for future pharmaceutical advancements (Law & Yeong, 2022; Bhat & Belagali, 2020).

Antimicrobial and Antiviral Agents

The antimicrobial and antiviral properties of benzothiazole derivatives have been extensively documented, showcasing their potential as effective agents against a range of pathogens. Their diverse modes of action and ability to be modified for enhanced activity make them promising candidates for addressing the global challenge of drug-resistant infections (Elamin et al., 2020).

Safety and Hazards

The safety information for 5-Iodo-1,2-benzothiazole indicates that it is potentially hazardous. The signal word for this compound is "Warning" .

Future Directions

Benzothiazole derivatives, including 5-Iodo-1,2-benzothiazole, are being explored for their potential as anti-tubercular compounds . The inhibitory concentrations of newly synthesized molecules have been compared with standard reference drugs, and new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .

Biochemical Analysis

Biochemical Properties

5-Iodo-1,2-benzothiazole has been found to interact with various biomolecules. For instance, benzothiazole derivatives have been shown to inhibit BCL-2, a protein that plays a key role in apoptosis

Cellular Effects

For example, certain benzothiazole derivatives have demonstrated antiviral properties , suggesting that this compound may also influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Metabolic Pathways

Benzothiazole derivatives have been shown to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.

Properties

IUPAC Name

5-iodo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHBDNSAOPGJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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